N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly due to its interaction with specific biological targets.
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c23-17-5-7-18(8-6-17)26-13-11-25(12-14-26)10-9-24-21(27)19-15-16-3-1-2-4-20(16)29-22(19)28/h1-8,15H,9-14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDULRQQDNOBJJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenylpiperazine with an appropriate ethylating agent to form the intermediate compound. This intermediate is then reacted with 2-oxo-2H-chromene-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
The compound is primarily investigated for its potential as an antipsychotic and antidepressant agent. Its structural similarity to known pharmacophores allows researchers to explore its interactions with various neurotransmitter receptors.
Antipsychotic Activity
Research indicates that compounds containing the piperazine moiety, such as N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, exhibit significant affinity for dopamine D4 receptors. A study reported an IC50 value indicating high binding affinity, suggesting potential efficacy in treating schizophrenia and other psychotic disorders .
Antidepressant Effects
The compound has also been evaluated for its antidepressant properties. In animal models, it demonstrated the ability to modulate serotonin levels, which is crucial for mood regulation. The mechanism of action appears to involve the inhibition of serotonin reuptake, similar to selective serotonin reuptake inhibitors (SSRIs) .
Synthesis and Chemical Properties
The synthesis of this compound involves several steps that ensure high purity and yield.
Synthetic Pathways
The synthesis typically begins with the formation of a piperazine derivative, followed by condensation reactions with chromene derivatives. The use of catalytic methods has been reported to enhance yields significantly .
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Condensation | Piperazine, Chromene derivative | 70 |
| 2 | Cyclization | Acid catalyst | 85 |
| 3 | Purification | Crystallization | 90 |
Numerous studies have assessed the biological activity of this compound, focusing on its therapeutic potential.
In Vitro Studies
In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it was found to inhibit cell proliferation in human lung cancer cells (A549) with an IC50 value of approximately 15 µM .
In Vivo Studies
Animal studies further corroborated the in vitro findings, showing that administration of the compound led to a reduction in tumor size in xenograft models. The compound's mechanism appears to involve apoptosis induction in cancer cells while sparing normal cells .
Mechanism of Action
The mechanism of action of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as dopamine receptors. This interaction can modulate the activity of these receptors, leading to various physiological effects. The compound’s structure allows it to fit into the receptor binding sites, influencing the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide
- N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxylate
Uniqueness
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it has a higher affinity for certain receptors, making it a valuable candidate for therapeutic applications .
Biological Activity
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its anticonvulsant, antimicrobial, and anticancer properties, supported by relevant research findings and case studies.
Anticonvulsant Activity
Research has shown that derivatives of piperazine, particularly those with a chlorophenyl substitution, exhibit significant anticonvulsant properties. In a study involving various piperazine derivatives, including our compound of interest, the following findings were observed:
- Screening Models : The compounds were tested using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice.
- Results : Most compounds demonstrated effectiveness in at least one seizure model. Notably, several derivatives showed high activity in the 6-Hz psychomotor seizure test.
| Compound | MES Activity | scPTZ Activity | Neurotoxicity (Rotarod Test) |
|---|---|---|---|
| 1 | Active | Active | Low |
| 17 | Highly Active | Active | Moderate |
| 23 | Active | Highly Active | Low |
These results suggest that modifications to the piperazine ring can enhance anticonvulsant activity while maintaining a favorable safety profile .
Antimicrobial Activity
The antimicrobial efficacy of related compounds has also been evaluated. For instance, derivatives similar to this compound were synthesized and tested against various bacterial strains.
- Methodology : The antimicrobial activity was assessed using the tube dilution technique.
- Findings : Certain derivatives exhibited significant antimicrobial activity comparable to standard antibiotics like ciprofloxacin.
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3 | E. coli | 32 µg/mL |
| 8 | S. aureus | 16 µg/mL |
| 11 | P. aeruginosa | 64 µg/mL |
These findings indicate that structural modifications can lead to enhanced antibacterial properties .
Anticancer Activity
The anticancer potential of the compound was examined through various assays, including the MTT assay for cell viability.
- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and CaCo-2 (colon cancer).
| Cell Line | IC50 Value (µM) | Activity Level |
|---|---|---|
| MCF-7 | 5.0 | Moderate Activity |
| HeLa | 3.5 | High Activity |
| CaCo-2 | 10.0 | Low Activity |
The results indicated that the compound possesses moderate to high anticancer activity, particularly against HeLa cells .
Case Studies
Several case studies have highlighted the therapeutic potential of piperazine derivatives:
- Case Study on Anticonvulsant Properties : A study demonstrated that a similar piperazine derivative reduced seizure frequency in animal models significantly when administered at specific dosages.
- Antimicrobial Efficacy : Another study reported that a related compound displayed potent activity against multi-drug resistant strains of bacteria, suggesting its potential as a new antibiotic agent.
- Anticancer Effects : Clinical trials involving piperazine-based drugs have shown promise in treating specific types of cancers, with ongoing research aimed at optimizing their efficacy and reducing side effects.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide?
- Methodology : Multi-step synthesis involving: (i) Coupling of 4-(4-chlorophenyl)piperazine with ethylenediamine derivatives via nucleophilic substitution. (ii) Carboxamide formation using activated chromene-3-carboxylic acid (e.g., via HATU/DCC coupling). (iii) Optimization of reaction conditions (e.g., solvent polarity, temperature) to improve yield and purity.
- Key Tools : Monitor intermediates by TLC; purify via column chromatography (silica gel, gradient elution) .
Q. How is structural characterization performed for this compound?
- Analytical Workflow :
- NMR : Confirm piperazine ring integration (δ 2.5–3.5 ppm for N–CH2 protons) and chromene carbonyl (δ ~170 ppm in ¹³C NMR).
- Mass Spectrometry : Validate molecular ion peak (e.g., [M+H]⁺ via ESI-MS) and isotopic patterns matching Cl and N content.
- X-ray Crystallography : Resolve conformational flexibility of the piperazine-chromene linkage (if single crystals are obtainable) .
Advanced Research Questions
Q. What pharmacological targets are associated with this compound’s piperazine and chromene motifs?
- Receptor Profiling :
- Dopamine D2/D3 Receptors : Piperazine derivatives show nanomolar affinity (e.g., Ki = 2.4 nM for D3 in ). Chromene carboxamides modulate serotonin receptors (5-HT1A/2A).
- Experimental Design : Radioligand binding assays (³H-spiperone for D2; ³H-7-OH-DPAT for D3) in transfected HEK293 cells. Include control compounds (e.g., aripiprazole) .
Q. How do structural modifications influence bioactivity?
- Structure-Activity Relationship (SAR) Insights :
| Modification | Effect on D3 Affinity (Ki) | Source |
|---|---|---|
| 4-Cl phenyl group | Ki = 1.8 nM | |
| Chromene → coumarin | Reduced selectivity (Ki = 12 nM) |
Q. How to resolve contradictions in reported receptor binding data?
- Case Study : Discrepancies in D2/D3 selectivity ratios across studies may arise from: (i) Differences in membrane preparation (e.g., endogenous receptor isoforms). (ii) Assay buffer conditions (Mg²⁺ concentration alters G-protein coupling).
- Resolution : Cross-validate using β-arrestin recruitment assays (e.g., PathHunter®) to quantify biased signaling .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Approaches :
Q. How to model ligand-receptor interactions computationally?
- Protocol : (i) Generate homology models of D3 receptor (template: PDB 3PBL). (ii) Dock the compound using Glide/SP mode (Schrödinger Suite). (iii) Validate with MD simulations (NAMD/GROMACS) to assess piperazine-chlorophenyl binding pocket stability .
Q. What metabolic pathways are predicted for this compound?
- In Silico Prediction (e.g., MetaSite):
- Primary sites: Oxidative N-dealkylation of the ethylenediamine linker.
- Secondary: Hydroxylation at chromene C-4.
- Validation : LC-MS/MS analysis of hepatic microsomal metabolites .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
